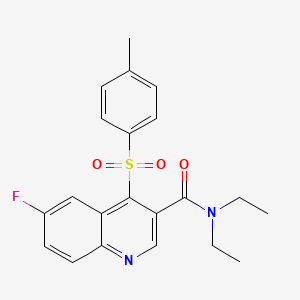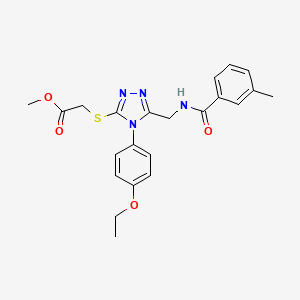![molecular formula C10H14Br2O B2422847 3-Bromo-1-bromomethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 114352-31-7](/img/structure/B2422847.png)
3-Bromo-1-bromomethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-bromomethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a chemical compound with the linear formula C10H14Br2O . It has a molecular weight of 310.03 .
Synthesis Analysis
A new bicyclic sulfonamide derivative, N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, was synthesized in the reaction of benzenesulfonamide and camphene in the presence of N-bromosuccinimide in acetonitrile . The proposed mechanism of the investigated reaction involves the Wagner–Meerwein rearrangement stage .Molecular Structure Analysis
The molecular structure of 3-Bromo-1-bromomethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The reaction of benzenesulfonamide and camphene led to the formation of two products: N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide with good yield and 3-(bromomethylene)-2,2-dimethylbicyclo[2.2.1]heptane as a minor product .Applications De Recherche Scientifique
Synthesis and Structural Studies
Preparation of Apoverbenone : The compound 3-bromo-6,6-dimethylbicyclo[3,1,1]heptan-2-one, closely related to the requested compound, has been studied for its conversion to apoverbenone. This process involves treatment with lithium bromide and lithium carbonate, demonstrating the compound's utility in synthesizing complex structures (Grimshaw, Grimshaw, & Juneja, 1972).
Ring Expansion Studies : Research on 6-(1-methylethylidene)bicyclo[3.2.0]heptanes, which are structurally similar to the target compound, has shown that they undergo ring expansion reactions in certain conditions, leading to the formation of various bicyclic compounds (Østby & Stenstrøm, 2014).
Formation of Bridged Structures : In another study, the reaction of a related bromo-ketone compound with methyllithium led to the formation of bridged structures like 6-methyltetracyclo[4.2.0.01,7.05,7]octane, suggesting potential uses in complex molecular architecture creation (Alber & Szeimies, 1994).
Chemical Reactions and Transformations
Organometallic Intermediates Generation : The treatment of a structurally related compound, (Z)-3-bromomethylene-2,2-dimethylbicyclo[2.2.1]heptane, with Me3CLi results in the generation of a configurationally stable organometallic intermediate. This has implications for reactions involving stereochemical retention (Garamszegi & Schlosser, 1997).
Synthesis of Homochiral Compounds : Studies have shown that derivatives of 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate can be reduced to yield homochiral compounds. This illustrates the potential of such compounds in chiral chemistry applications (Jingen et al., 1991).
Hydrolysis and Hydrogen Bonding Investigations : The acidic hydrolysis of related compounds followed by alkaline treatment has been used to study hydrogen bonding patterns, providing insights into molecular interactions and stability (Gao et al., 2007).
Novel Compound Synthesis and Characterization
Synthesis of Bicyclic Acids : The synthesis of rigid, non-chiral analogues of amino acids from related bicyclic compounds has been explored, demonstrating the versatility of these compounds in synthesizing structurally unique molecules (Kubyshkin, Mikhailiuk, & Komarov, 2007).
Functional Monomer Development : The synthesis of a new acrylamide functional monomer using a compound with a bicyclo[2.2.1]heptane structure showcases the potential of these compounds in polymer science (Cha, 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2O/c1-9(2)6-3-4-10(9,5-11)8(13)7(6)12/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGJUGUTYMLWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2Br)CBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2422764.png)
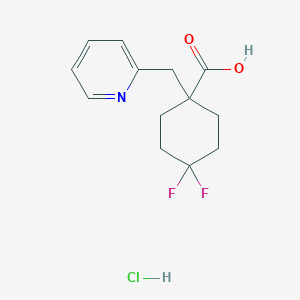
![2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide](/img/structure/B2422766.png)
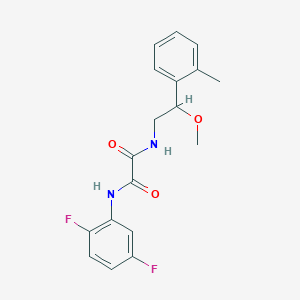
![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2422770.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2422773.png)
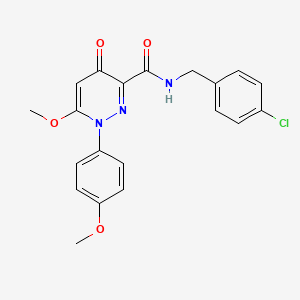

![N-(4-bromophenyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2422780.png)

![Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2422782.png)

